molecular formula C32H27N3O7 B14962180 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B14962180
M. Wt: 565.6 g/mol
InChI Key: XPVGIQNHDBGTRC-UHFFFAOYSA-N
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Description

1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound characterized by its unique structure, which includes multiple isoindolyl and tetrahydroquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the isoindolyl and tetrahydroquinolinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acylating agents, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindolyl derivatives, while reduction may produce reduced tetrahydroquinolinyl compounds.

Scientific Research Applications

1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of isoindolyl and tetrahydroquinolinyl groups sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C32H27N3O7

Molecular Weight

565.6 g/mol

IUPAC Name

[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C32H27N3O7/c1-18-15-32(2,3)35(26(36)16-33-28(38)20-8-4-5-9-21(20)29(33)39)25-13-12-19(14-24(18)25)42-27(37)17-34-30(40)22-10-6-7-11-23(22)31(34)41/h4-14,18H,15-17H2,1-3H3

InChI Key

XPVGIQNHDBGTRC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)CN5C(=O)C6=CC=CC=C6C5=O)(C)C

Origin of Product

United States

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